molecular formula C14H15FN2O3S B2960888 2-(2,6-dimethyl-3,5-dioxothiomorpholin-4-yl)-N-(2-fluorophenyl)acetamide CAS No. 868215-26-3

2-(2,6-dimethyl-3,5-dioxothiomorpholin-4-yl)-N-(2-fluorophenyl)acetamide

Cat. No.: B2960888
CAS No.: 868215-26-3
M. Wt: 310.34
InChI Key: VXASVSUCKJVLAD-UHFFFAOYSA-N
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Description

2-(2,6-Dimethyl-3,5-dioxothiomorpholin-4-yl)-N-(2-fluorophenyl)acetamide is a complex organic compound characterized by its unique molecular structure

Scientific Research Applications

This compound has a wide range of applications in scientific research:

  • Chemistry: It can be used as a building block for the synthesis of more complex molecules.

  • Biology: It may serve as a probe or inhibitor in biological studies.

  • Medicine: Potential therapeutic applications could be explored, especially in drug development.

  • Industry: It may find use in the production of specialty chemicals or materials.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2,6-dimethyl-3,5-dioxothiomorpholin-4-yl)-N-(2-fluorophenyl)acetamide typically involves multiple steps, starting with the formation of the thiomorpholine ring. The reaction conditions often require the use of strong bases and specific solvents to facilitate the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. The specific type of reaction depends on the reagents and conditions used.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

Major Products Formed: The major products formed from these reactions can vary, but they often include derivatives of the original compound with modified functional groups.

Mechanism of Action

When compared to similar compounds, 2-(2,6-dimethyl-3,5-dioxothiomorpholin-4-yl)-N-(2-fluorophenyl)acetamide stands out due to its unique structure and potential applications. Similar compounds might include other thiomorpholine derivatives or acetamide derivatives, but the specific substituents and functional groups can lead to different properties and uses.

Comparison with Similar Compounds

  • 2-(2,6-Dimethyl-3,5-dioxo-4-thiomorpholinyl)-N-(4-fluorophenyl)acetamide

  • 2-(2,6-Dimethyl-3,5-dioxo-4-thiomorpholinyl)-N-[4-(trifluoromethoxy)phenyl]acetamide

This compound's unique structure and versatile applications make it a valuable subject of study in various scientific fields

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Properties

IUPAC Name

2-(2,6-dimethyl-3,5-dioxothiomorpholin-4-yl)-N-(2-fluorophenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15FN2O3S/c1-8-13(19)17(14(20)9(2)21-8)7-12(18)16-11-6-4-3-5-10(11)15/h3-6,8-9H,7H2,1-2H3,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXASVSUCKJVLAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)N(C(=O)C(S1)C)CC(=O)NC2=CC=CC=C2F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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